

# Physical and chemical properties of 4-methyl-5-nitro-1H-indole

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## Compound of Interest

Compound Name: 4-methyl-5-nitro-1H-indole

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An In-depth Technical Guide to the Physical and Chemical Properties of **4-methyl-5-nitro-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of the Nitroindole Scaffold

The indole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.<sup>[1]</sup> Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery for decades. The introduction of substituents onto the indole ring system allows for the fine-tuning of its pharmacological profile. Among these, the nitroindoles represent a particularly intriguing class. The strong electron-withdrawing nature of the nitro group significantly modulates the reactivity of the indole ring and introduces a key functional handle for further chemical elaboration.

This guide provides a detailed technical overview of a specific, yet underexplored, member of this family: **4-methyl-5-nitro-1H-indole**. While extensive peer-reviewed data on this particular isomer is limited, this document synthesizes available information, draws logical inferences from closely related analogues, and presents established chemical principles to offer a comprehensive profile. We will delve into its structural, physical, and chemical properties,

explore potential synthetic routes, and discuss its promising applications in the field of drug development, particularly in oncology.<sup>[2][3]</sup>

## Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. **4-methyl-5-nitro-1H-indole** is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrrole ring.

- IUPAC Name: **4-methyl-5-nitro-1H-indole**<sup>[4]</sup>
- CAS Number: 165250-69-1<sup>[4][5]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub><sup>[5]</sup>
- Molecular Weight: 176.17 g/mol <sup>[5]</sup>
- Canonical SMILES: CC1=C2C=CNC2=CC=C1=O<sup>[5]</sup>

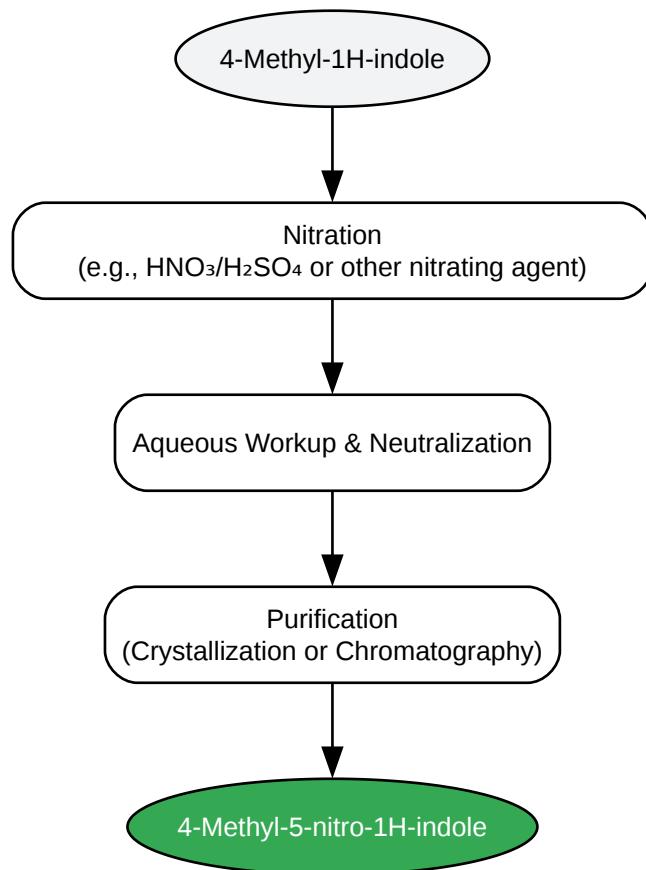
Caption: Reduction of the nitro group to an amine.

## Reactivity of the Indole Ring

- Electrophilic Aromatic Substitution: The indole ring is inherently electron-rich and prone to electrophilic attack. While the C5-nitro group is strongly deactivating, the C4-methyl group and the pyrrole nitrogen are activating. Electrophilic substitution, such as the Vilsmeier-Haack reaction (formylation), typically occurs at the C3 position, which is the most nucleophilic site of the indole core. <sup>[2]</sup>\* N-Functionalization: The indole nitrogen (N1) is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, KOH) and subsequently alkylated or acylated. This allows for the introduction of various side chains, a strategy used to modulate solubility and target binding. <sup>[2][6]</sup>

## Potential Synthetic Pathways

A definitive, optimized synthesis for **4-methyl-5-nitro-1H-indole** is not described in the available literature. However, established indole synthesis methodologies allow for the proposal of a logical synthetic workflow. A plausible approach involves the nitration of a 4-methylindole precursor.



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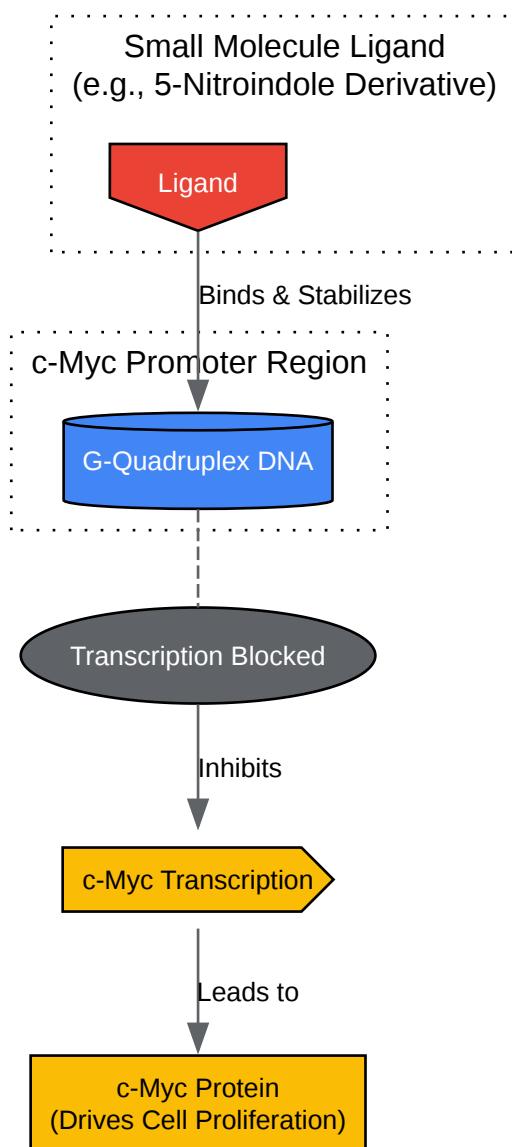
Caption: Proposed workflow for the synthesis of **4-methyl-5-nitro-1H-indole**.

Causality Behind Experimental Choices:

- Starting Material: 4-methyl-1H-indole is a commercially available starting material.
- Nitration: The key challenge in this step is regioselectivity. Nitration of the indole ring can occur at multiple positions. The conditions (acid concentration, temperature, nitrating agent) must be carefully controlled to favor substitution on the benzene ring (at C5) over the more reactive pyrrole ring (at C3). Protecting the indole nitrogen (e.g., as a tosyl or Boc derivative) before nitration is a common strategy to direct substitution and prevent side reactions.
- Purification: Due to the potential for isomeric byproducts, purification by column chromatography or recrystallization is essential to isolate the desired 4-methyl-5-nitro isomer.

## Applications in Drug Discovery and Research

While **4-methyl-5-nitro-1H-indole** itself is not an established drug, its structural motifs are highly relevant to modern medicinal chemistry. Substituted 5-nitroindoles have recently gained significant attention as potent and selective binders of non-canonical DNA structures known as G-quadruplexes (G4). [2][3] These G4 structures are prevalent in the promoter regions of many oncogenes, including the notorious c-Myc. Stabilization of the c-Myc G-quadruplex by small molecules can suppress its transcription, leading to downregulation of the c-Myc protein and subsequent anti-proliferative effects in cancer cells. [2]



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